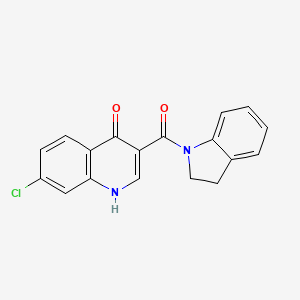

7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one est un composé organique synthétique qui appartient à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :

Formation du noyau quinoléique : À partir de dérivés d’aniline, le noyau quinoléique peut être synthétisé par une synthèse de Skraup ou une synthèse de Friedländer.

Fixation du dérivé indolique : La partie indole peut être introduite par une réaction de couplage, souvent en utilisant une réaction de couplage croisé catalysée au palladium.

Méthodes de production industrielle

Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, formant potentiellement des N-oxydes de quinoléine.

Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle, le transformant en alcool.

Substitution : L’atome de chlore peut être substitué par divers nucléophiles, conduisant à une large gamme de dérivés.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d’hydrogène (H2O2) ou l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des réactifs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait produire des N-oxydes de quinoléine, tandis que la substitution pourrait produire divers dérivés de la quinoléine.

4. Applications de la recherche scientifique

Chimie

En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie

Biologiquement, les dérivés de la quinoléine sont connus pour leurs propriétés antimicrobiennes, antivirales et anticancéreuses. Ce composé pourrait être étudié pour des activités similaires.

Médecine

En médecine, il pourrait être exploré comme un agent thérapeutique potentiel, en particulier dans le traitement des maladies infectieuses ou du cancer.

Industrie

Industriellement, il pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de colorants et de pigments.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored as a potential therapeutic agent, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, it might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

Le mécanisme d’action dépendrait de l’activité biologique spécifique étudiée. En général, les dérivés de la quinoléine peuvent interagir avec l’ADN, les enzymes ou les récepteurs, perturbant les processus cellulaires normaux.

Comparaison Avec Des Composés Similaires

Composés similaires

Chloroquine : Un médicament antipaludique avec un noyau quinoléique similaire.

N-oxydes de quinoléine : Des dérivés oxydés avec des activités biologiques différentes.

Hybrides indole-quinoléine : Des composés combinant des parties indole et quinoléine, souvent avec des activités biologiques améliorées.

Unicité

L’unicité du 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one réside dans son motif de substitution spécifique, qui pourrait conférer des propriétés biologiques ou des utilités synthétiques uniques.

Activité Biologique

The compound 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics

- Molecular Formula: C18H13ClN2O2

- Molecular Weight: 324.8 g/mol

- Structural Features: The compound features a quinoline backbone with a chloro substituent and an indole-derived carbonyl moiety, which may influence its biological interactions.

Structural Analysis

The unique structural attributes of this compound facilitate interactions with various biological targets. The presence of both quinoline and indole rings suggests potential engagement with multiple signaling pathways, enhancing its therapeutic profile.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. Quinoline derivatives are known to inhibit anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells. The dual functionality derived from the quinoline and indole moieties allows for a broader spectrum of biological activity compared to other compounds.

Preliminary studies suggest that this compound may bind to Bcl-2 through hydrophobic interactions and hydrogen bonding, altering the protein's conformation and function. This interaction is critical for its proposed role as an apoptosis inducer.

Other Biological Activities

In addition to anticancer effects, the indole structure within the compound is associated with diverse biological activities, including:

- Anti-inflammatory Effects: Indoles are known for their ability to modulate inflammatory responses.

- Antimicrobial Properties: Similar compounds have demonstrated efficacy against various microbial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-chloroquinoline | Quinoline core with chlorine | Antimicrobial properties |

| Indomethacin | Indole structure with anti-inflammatory activity | Anti-inflammatory |

| Chloroquine | Quinoline core with various substitutions | Antimalarial effects |

The unique combination of quinoline and indole structures in this compound may provide enhanced targeting of apoptotic pathways compared to other anticancer agents that do not engage these mechanisms directly.

In Vitro Studies

Recent in vitro studies have demonstrated that derivatives of this compound can effectively induce apoptosis in various cancer cell lines. For instance, a study highlighted its ability to inhibit cell proliferation in human breast cancer cells by modulating the expression of Bcl-2 family proteins.

In Vivo Studies

Animal studies have also shown promising results regarding the efficacy of this compound in reducing tumor growth. It was observed that administration led to significant tumor regression in mouse models of melanoma. These findings underscore the potential for clinical applications in oncology.

Propriétés

Formule moléculaire |

C18H13ClN2O2 |

|---|---|

Poids moléculaire |

324.8 g/mol |

Nom IUPAC |

7-chloro-3-(2,3-dihydroindole-1-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C18H13ClN2O2/c19-12-5-6-13-15(9-12)20-10-14(17(13)22)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22) |

Clé InChI |

FEUQTTUYGSTHRJ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.